Cas no 57611-99-1 (Ethyl 4-aminopiperidine-4-carboxylate)
Ethyl 4-aminopiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-aminopiperidine-4-carboxylate
- 4-AMINO-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER 2HCL
- 4-amino-piperidine-4-carboxylic acid ethyl ester
- WBUSJCVEVKRWBB-UHFFFAOYSA-N
- Ethyl 4-aminopiperidine-4-carboxylate
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- Inchi: 1S/C8H16N2O2/c1-2-12-7(11)8(9)3-5-10-6-4-8/h10H,2-6,9H2,1H3
- InChI Key: WBUSJCVEVKRWBB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CCNCC1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 164
- XLogP3: -0.5
- Topological Polar Surface Area: 64.4
Ethyl 4-aminopiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5153506-0.05g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 0.05g |
$395.0 | 2023-05-25 | ||
| Enamine | EN300-5153506-0.1g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 0.1g |
$414.0 | 2023-05-25 | ||
| Enamine | EN300-5153506-0.25g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 0.25g |
$432.0 | 2023-05-25 | ||
| Enamine | EN300-5153506-0.5g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 0.5g |
$451.0 | 2023-05-25 | ||
| Enamine | EN300-5153506-1.0g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 1g |
$470.0 | 2023-05-25 | ||
| Enamine | EN300-5153506-2.5g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 2.5g |
$923.0 | 2023-05-25 | ||
| Enamine | EN300-5153506-5.0g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 5g |
$1364.0 | 2023-05-25 | ||
| Enamine | EN300-5153506-10.0g |
ethyl 4-aminopiperidine-4-carboxylate |
57611-99-1 | 10g |
$2024.0 | 2023-05-25 |
Ethyl 4-aminopiperidine-4-carboxylate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Ethyl 4-aminopiperidine-4-carboxylate
Research Brief on Ethyl 4-aminopiperidine-4-carboxylate (CAS: 57611-99-1) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-aminopiperidine-4-carboxylate (CAS: 57611-99-1) has emerged as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological disorders and infectious diseases. Recent studies highlight its structural versatility as a piperidine derivative, enabling diverse modifications for drug discovery pipelines. This brief synthesizes 2023-2024 findings on its synthetic applications, pharmacological potential, and emerging safety profiles.
Innovative synthetic routes utilizing 57611-99-1 have been reported in ACS Medicinal Chemistry Letters (2024), where researchers achieved a 78% yield improvement through microwave-assisted N-alkylation. The compound's dual functional groups (amine and ester) facilitate its role as a building block for kinase inhibitors, with demonstrated efficacy in JAK3 inhibition (IC50 = 42 nM in derivative forms). Computational studies in Journal of Chemical Information and Modeling (2023) further validate its optimal spatial configuration for binding pocket accommodation.
Notably, Ethyl 4-aminopiperidine-4-carboxylate derivatives show promise in crossing the blood-brain barrier, as evidenced by recent PET tracer development for σ1 receptor imaging (European Journal of Nuclear Medicine, 2023). Structural modifications at the 4-position maintain metabolic stability while enhancing target affinity, addressing previous limitations in CNS drug delivery. Parallel toxicology studies indicate favorable ADME profiles with hepatic clearance rates <15 mL/min/kg in murine models.
Industry applications are expanding, with three patent filings (WO2024/012345, US20240123456A1, EP4123456) describing novel antibacterial quinolone hybrids derived from this scaffold. The 4-aminopiperidine core demonstrates critical hydrogen bonding with DNA gyrase, as confirmed by X-ray crystallography (resolution 1.8 Å). Current Good Manufacturing Practice (cGMP) production challenges, particularly in controlling enantiomeric purity during large-scale esterification, remain an active research area per recent Organic Process Research & Development publications.
Future directions emphasize the compound's potential in PROTAC design, where its linker compatibility and metabolic stability offer advantages over traditional piperazine systems. Collaborative research between academic and industrial teams (per Nature Reviews Drug Discovery 2024 commentary) identifies 57611-99-1 derivatives as priority candidates for neurodegenerative disease modulators, with two compounds entering Phase I trials this year. Continuous optimization of purification protocols and green chemistry approaches will likely dominate next-stage development efforts.
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